
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide, also known as FMOC, is a quinoline derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have suggested that this compound may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. Additionally, this compound has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the reduction of oxidative stress. Studies have reported that this compound can modulate the expression of genes involved in apoptosis, cell cycle regulation, and inflammation. In addition, this compound has been shown to inhibit cell proliferation in cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for laboratory experiments, including its stability, solubility, and specificity. The compound is stable under various conditions and can be easily synthesized in large quantities. In addition, this compound is highly soluble in organic solvents, making it suitable for various assays. However, this compound also has some limitations in laboratory experiments, including its cytotoxicity and potential off-target effects. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain assays. Furthermore, this compound may have off-target effects due to its non-specific inhibition of enzymes and signaling pathways.
Zukünftige Richtungen
For N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide research include the investigation of its potential therapeutic applications in other diseases, the optimization of its pharmacological properties, and the development of novel derivatives with improved efficacy and specificity. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential off-target effects. The development of new assays and screening methods may also facilitate the discovery of new targets for this compound and other quinoline derivatives. Overall, this compound has shown promising results in scientific research, and further studies may lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide involves the reaction of 3-fluoro-4-methylaniline with 2-cyanoacetamide in the presence of a base, followed by cyclization of the resulting intermediate to form the quinoline ring. The final product is obtained by deprotection of the this compound group using a base or acid. Alternative methods for the synthesis of this compound have also been reported, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, this compound has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been investigated for its neuroprotective properties, with studies reporting its ability to protect against oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-6-7-12(9-14(10)18)19-16(21)13-8-11-4-2-3-5-15(11)20-17(13)22/h2-9H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCANHITVPXHFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)
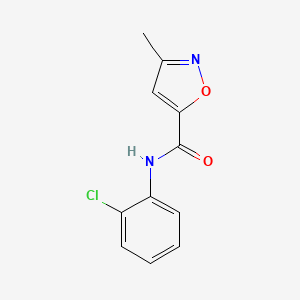
![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)
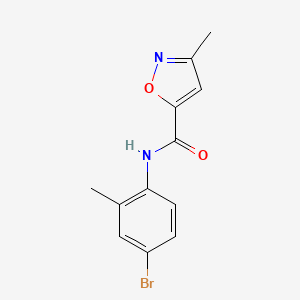

![[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate](/img/structure/B7457107.png)
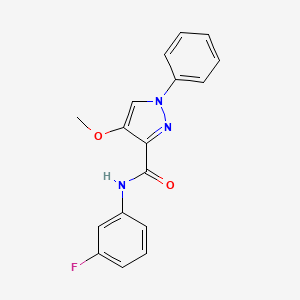
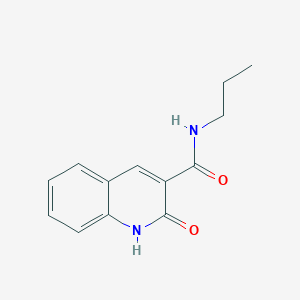
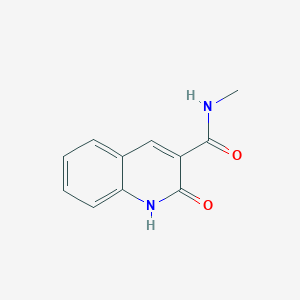


![1-(4-chlorobenzoyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B7457147.png)
![N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7457155.png)